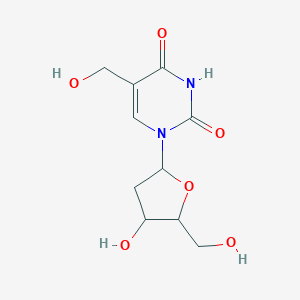

5-Hidroximetil-2'-desoxiuridina

Descripción general

Descripción

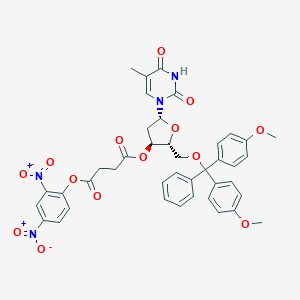

5-Hidroximetil-2’-desoxiuridina: es un análogo de nucleósido, lo que significa que es estructuralmente similar a los nucleósidos que se producen naturalmenteSe sabe que inhibe la replicación de múltiples líneas celulares de leucemia humana y ha demostrado eficacia en la prolongación de la supervivencia de ratones portadores de leucemia .

Aplicaciones Científicas De Investigación

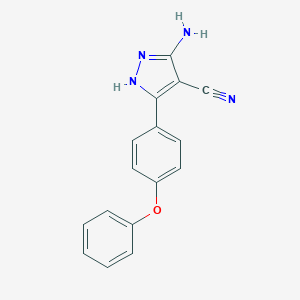

Química: 5-Hidroximetil-2’-desoxiuridina se utiliza como bloque de construcción en la síntesis de oligonucleótidos modificados para varios estudios bioquímicos. Sirve como precursor para la síntesis de otros análogos de nucleósidos.

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los mecanismos de daño y reparación del ADN. Se incorpora al ADN y se puede utilizar para rastrear y analizar los efectos del estrés oxidativo en los ácidos nucleicos .

Medicina: El compuesto ha demostrado potencial en terapias antivirales, particularmente contra el virus del herpes simple tipo 1. También exhibe propiedades anticancerígenas al inhibir la replicación de células leucémicas y otras líneas celulares cancerosas .

Industria: En la industria farmacéutica, se explora 5-Hidroximetil-2’-desoxiuridina por su potencial en el desarrollo de nuevos agentes terapéuticos. Su papel como análogo de nucleósido lo convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

5-Hidroximetil-2’-desoxiuridina ejerce sus efectos principalmente incorporándose al ADN e interfiriendo con la síntesis del ADN. Inhibe enzimas como la timidilato sintasa y la ADN polimerasa, que son cruciales para la replicación y reparación del ADN. Esto lleva a la formación de estructuras de ADN defectuosas, inhibiendo en última instancia la proliferación celular e induciendo la muerte celular .

Métodos De Preparación

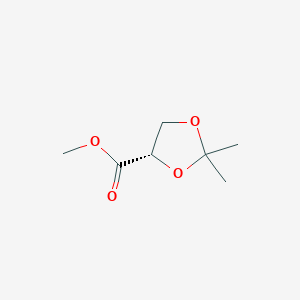

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Hidroximetil-2’-desoxiuridina generalmente implica la hidroximetilación de 2’-desoxiuridina. Un método común incluye el uso de formaldehído y una base para introducir el grupo hidroximetilo en la posición 5 del anillo de uridina . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), se pueden emplear para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: 5-Hidroximetil-2’-desoxiuridina puede sufrir reacciones de oxidación, lo que lleva a la formación de 5-formil-2’-desoxiuridina.

Reducción: El compuesto se puede reducir para formar 5-metil-2’-desoxiuridina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo hidroximetilo puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden usar en condiciones ácidas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.

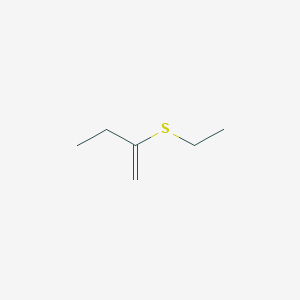

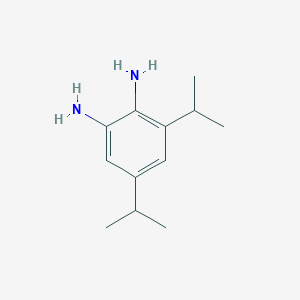

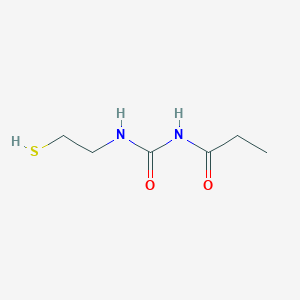

Sustitución: Se pueden usar varios nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: 5-Formil-2’-desoxiuridina

Reducción: 5-Metil-2’-desoxiuridina

Sustitución: Dependiendo del nucleófilo, los productos pueden incluir 5-amino-2’-desoxiuridina o 5-tio-2’-desoxiuridina.

Comparación Con Compuestos Similares

Compuestos similares:

2’-Desoxiuridina: Un nucleósido que se produce naturalmente que carece del grupo hidroximetilo en la posición 5.

5-Metil-2’-desoxiuridina: Similar a 5-Hidroximetil-2’-desoxiuridina pero con un grupo metilo en lugar de un grupo hidroximetilo.

5-Bromo-2’-desoxiuridina: Contiene un átomo de bromo en la posición 5 y se utiliza como análogo de la timidina en estudios de síntesis de ADN.

Singularidad: 5-Hidroximetil-2’-desoxiuridina es única debido a su grupo hidroximetilo, que le permite participar en reacciones bioquímicas específicas que otros análogos de nucleósidos no pueden. Este grupo funcional también mejora su capacidad para inhibir la replicación viral y de células cancerosas, lo que lo convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Propiedades

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVKOYJGUMINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-24-5 | |

| Record name | 5-Hydroxymethyl-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

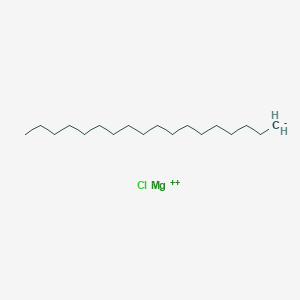

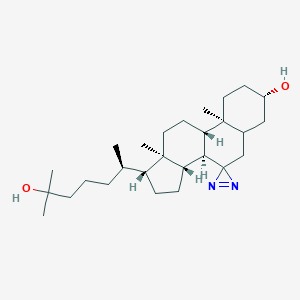

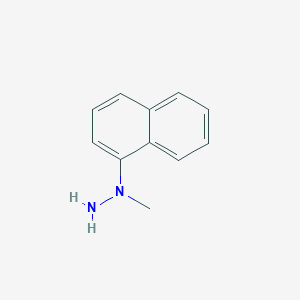

Feasible Synthetic Routes

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

A: 5-Hydroxymethyl-2'-deoxyuridine itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of 5-Hydroxymethyl-2'-deoxyuridine with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

ANone: The provided research primarily focuses on 5-Hydroxymethyl-2'-deoxyuridine as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

ANone: Several analytical methods are employed to study 5-Hydroxymethyl-2'-deoxyuridine, highlighting its role as a biomarker for oxidative DNA damage:

- HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including 5-Hydroxymethyl-2'-deoxyuridine. []

- HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying 5-Hydroxymethyl-2'-deoxyuridine and other oxidized nucleosides in complex biological samples like urine. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.